2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556481
InChI: InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H
SMILES:
Molecular Formula: C6H2F4IN
Molecular Weight: 290.98 g/mol

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC16556481

Molecular Formula: C6H2F4IN

Molecular Weight: 290.98 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine -

Specification

Molecular Formula C6H2F4IN
Molecular Weight 290.98 g/mol
IUPAC Name 2-fluoro-5-iodo-3-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H
Standard InChI Key TVSUFQOJYFKUCL-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C(F)(F)F)F)I

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine features a pyridine ring substituted at positions 2, 3, and 5 with fluorine, trifluoromethyl (-CF₃), and iodine atoms, respectively. The nitrogen atom at position 1 creates an electron-deficient aromatic system, while the electron-withdrawing groups further polarize the ring, enhancing its reactivity toward nucleophilic and electrophilic agents .

Molecular Formula and Weight

  • Molecular Formula: C₆H₂F₄IN

  • Molecular Weight: 307.44 g/mol (calculated based on analogs ).

Key Structural Features:

  • Fluorine at Position 2: Enhances metabolic stability and lipophilicity compared to chlorine analogs .

  • Trifluoromethyl at Position 3: Introduces steric bulk and electron-withdrawing effects, directing reactivity toward position 5 .

  • Iodine at Position 5: Serves as a leaving group in cross-coupling reactions, enabling functionalization for drug discovery .

Physicochemical Properties

Data extrapolated from structurally similar compounds (e.g., 2-chloro-5-iodo-3-(trifluoromethyl)pyridine and 5-iodo-2-(trifluoromethyl)pyridine ):

PropertyValue
Boiling Point~260–265°C (estimated)
Density~2.05 g/cm³ (estimated)
LogP (Partition Coefficient)3.3–3.5 (predicted)
SolubilityLow in water; soluble in DMSO, DMF

Synthesis and Manufacturing

Synthetic Routes

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at position 5 (iodine site):

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces iodine with aryl groups .

  • Cyanation: Reaction with CuCN yields 5-cyano derivatives for pharmaceutical intermediates .

Radical Reactions

The trifluoromethyl group participates in radical trifluoromethylation, enabling the synthesis of polyfluorinated compounds.

Applications in Research and Industry

Pharmaceutical Intermediates

  • Anticancer Agents: Iodine serves as a placeholder for functional groups targeting kinase inhibitors .

  • Antimicrobials: Fluorine and trifluoromethyl groups enhance bioavailability and target binding .

Agrochemical Development

  • Herbicides: Analogous compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine) are precursors to herbicides like trifloxysulfuron .

Materials Science

  • Liquid Crystals: The planar pyridine core and halogen substituents aid in designing thermally stable mesogens .

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR: δ -60 to -65 ppm (CF₃), -110 ppm (F) .

  • ¹H NMR: Aromatic protons appear as doublets due to coupling with fluorine .

  • Mass Spectrometry: Molecular ion peak at m/z 307 (M⁺) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing reactions at positions 2 and 5 require careful catalyst selection .

  • Purification: High molecular weight and hydrophobicity complicate isolation .

Research Opportunities

  • Green Chemistry: Developing solvent-free or catalytic methods to reduce HF use .

  • Bioisosterism: Replacing iodine with bioisosteres (e.g., boron) for drug design .

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